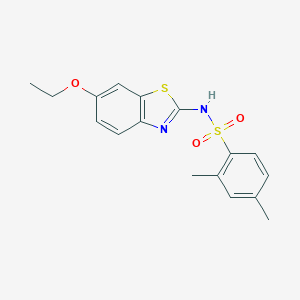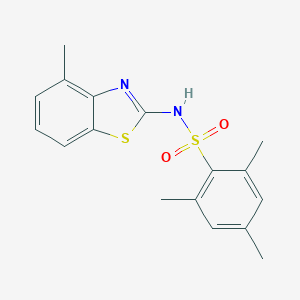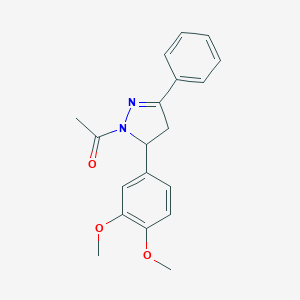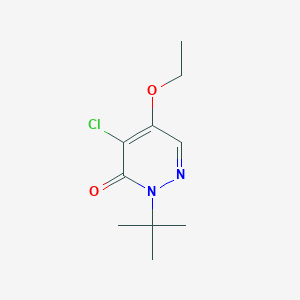
2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole is not fully understood. However, it is believed that the compound exerts its activity by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which may contribute to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole is its relatively low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole. One potential direction is the development of novel analogs with improved solubility and efficacy. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminothiadiazole with propylthiol and 1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired compound in good yields.
Aplicaciones Científicas De Investigación
2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown significant activity against various types of cancer cells, including breast, lung, and colon cancer. It has also shown potential as an anti-inflammatory agent, making it a promising candidate for the treatment of various inflammatory diseases.
Propiedades
Fórmula molecular |
C11H15ClN4S2 |
|---|---|
Peso molecular |
302.9 g/mol |
Nombre IUPAC |
2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-5-propylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H15ClN4S2/c1-4-6-17-11-14-13-10(18-11)9-8(12)7(5-2)15-16(9)3/h4-6H2,1-3H3 |
Clave InChI |
CIJHSNYEVCZKLQ-UHFFFAOYSA-N |
SMILES |
CCCSC1=NN=C(S1)C2=C(C(=NN2C)CC)Cl |
SMILES canónico |
CCCSC1=NN=C(S1)C2=C(C(=NN2C)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)
![4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine](/img/structure/B259197.png)
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)





![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)

![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
